4-(5-Methyl-1H-indol-1-yl)butan-1-amine
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Overview
Description
4-(5-Methyl-1H-indol-1-yl)butan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is known for its aromaticity and stability, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-indol-1-yl)butan-1-amine typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to form the indole ring . The reaction conditions often include ambient temperature for the initial condensation and elevated temperatures (around 190°C) for the cyclization step .
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-indol-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
4-(5-Methyl-1H-indol-1-yl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-indol-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(5-Methyl-1H-indol-1-yl)butan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(5-methylindol-1-yl)butan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-11-4-5-13-12(10-11)6-9-15(13)8-3-2-7-14/h4-6,9-10H,2-3,7-8,14H2,1H3 |
InChI Key |
JFHOLBWHKDDDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCCCN |
Origin of Product |
United States |
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